Piperyline - 25924-78-1

Piperyline

Catalog Number: EVT-1541320
CAS Number: 25924-78-1
Molecular Formula: C16H17NO3
Molecular Weight: 271.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Trichostachine is a member of benzodioxoles.
(e, e)-Trichostachine belongs to the class of organic compounds known as benzodioxoles. These are organic compounds containing a benzene ring fused to either isomers of dioxole. Dioxole is a five-membered unsaturated ring of two oxygen atoms and three carbon atoms (e, e)-Trichostachine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, (e, e)-trichostachine is primarily located in the membrane (predicted from logP). Outside of the human body, (e, e)-trichostachine can be found in pepper (spice). This makes (e, e)-trichostachine a potential biomarker for the consumption of this food product.
Overview

Piperyline is a chemical compound belonging to the class of alkaloids, specifically derived from the Piper genus, which includes black pepper. This compound has garnered attention for its potential biological activities and applications in various scientific fields.

Source

Piperyline is primarily sourced from the Piper nigrum plant, commonly known as black pepper. It can also be synthesized through various chemical methods, which are explored in detail in subsequent sections.

Classification

Piperyline is classified as an amide alkaloid. Alkaloids are nitrogen-containing compounds that often exhibit significant pharmacological effects. Piperyline's structural features and reactivity make it a subject of interest in medicinal chemistry.

Synthesis Analysis

Methods

Piperyline can be synthesized through several methods, including:

  1. Natural Extraction: Isolated from Piper nigrum through solvent extraction techniques.
  2. Chemical Synthesis: Various synthetic routes have been developed, including:
    • Claisen–Schmidt Condensation: A method involving the reaction of piperonyl alcohol with acetophenones, yielding high purity products .
    • Transfer Dehydrogenation: This method converts pentane and pentene into piperylene and toluene, utilizing catalytic processes to enhance yield and selectivity .

Technical Details

The synthesis often employs reagents such as manganese dioxide for oxidation reactions and thiosemicarbazide for cyclization processes. Conditions such as temperature, solvent choice, and catalyst selection are critical for optimizing yields and purity.

Molecular Structure Analysis

Structure

Piperyline's molecular structure features a piperidine ring with various substituents that contribute to its biological activity. The structural formula can be represented as follows:

  • Molecular Formula: C11_{11}H13_{13}N
  • Molecular Weight: 175.23 g/mol

Data

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are utilized to characterize piperyline's structure. For instance, NMR data reveals specific chemical shifts that correspond to the distinct hydrogen environments within the molecule .

Chemical Reactions Analysis

Reactions

Piperyline undergoes various chemical reactions that can modify its structure and enhance its biological properties:

  1. Hydrogenation Reactions: Piperyline can be hydrogenated to yield saturated derivatives.
  2. Cyclization Reactions: It can react with thiosemicarbazides to form cyclic compounds, which may exhibit different pharmacological profiles .
  3. Diels-Alder Reactions: Piperyline serves as a diene in Diels-Alder reactions, forming complex cyclic structures that can be further functionalized .

Technical Details

These reactions often require specific conditions such as temperature control, pressure adjustments, and the presence of catalysts to facilitate the desired transformations.

Mechanism of Action

Process

The mechanism of action for piperyline involves its interaction with biological targets at the molecular level. Research indicates that piperyline may influence cellular pathways related to apoptosis and autophagy:

  • Apoptosis Induction: Piperyline has been shown to induce apoptosis in certain cancer cell lines through upregulation of pro-apoptotic proteins .
  • Autophagy Modulation: It may also affect autophagic processes, contributing to cellular homeostasis and survival under stress conditions .

Data

Experimental studies employing Western blotting and immunofluorescence assays have provided insights into piperyline's effects on protein expression related to these cellular processes.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Piperyline typically appears as a colorless or pale yellow liquid.
  • Boiling Point: Approximately 180 °C.
  • Solubility: Soluble in organic solvents such as ethanol and acetone but poorly soluble in water.

Chemical Properties

  • Reactivity: Piperyline exhibits reactivity typical of amines and alkenes, allowing for various functional group transformations.
  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.

Relevant data from spectroscopic analyses confirm these properties, providing a comprehensive understanding of piperyline's behavior under different conditions .

Applications

Scientific Uses

Piperyline has several applications in scientific research:

  1. Pharmacology: Investigated for its potential anti-cancer properties due to its ability to induce apoptosis and modulate autophagy.
  2. Synthetic Chemistry: Used as a building block in organic synthesis for developing new compounds with desired biological activities.
  3. Nanotechnology: Its derivatives are explored in the synthesis of nanoparticles for biomedical applications .
Introduction

Piperyline (C₁₇H₁₉NO₃) is a geometric isomer of piperine, the principal alkaloid responsible for the pungency of black pepper (Piper nigrum). Structurally classified as a chavicine-type alkaloid, it features a conjugated diene system connecting a methylenedioxyphenyl ring to a piperidine moiety. Unlike the more stable trans-trans configuration of piperine, piperyline exhibits a cis-trans or cis-cis configuration, rendering it photochemically reactive. This compound contributes to the initial sensory impact of freshly ground pepper but rapidly isomerizes to piperine upon exposure to light. Piperyline occurs natively in Piperaceae species alongside related amides such as piperettine and guineensine, forming a complex biochemical matrix that defines pepper's sensory properties [1] [5].

Historical Context and Discovery of Piperaceae Alkaloids

The isolation of piperyline is inextricably linked to the pioneering work on pepper alkaloids. In 1819, Danish chemist Hans Christian Ørsted first isolated piperine from Piper nigrum using ethanol extraction, documenting its crystalline form and pungent character. During these early investigations, Ørsted observed that light exposure diminished pepper's pungency, unknowingly documenting piperyline's photoisomerization to piperine. By the mid-20th century, chromatographic techniques revealed pepper's alkaloid complexity, identifying piperyline as one of four geometric isomers (alongside chavicine, isochavicine, and isopiperine) in the fresh fruit. French chemist Auguste Cahours' 1852 nitric acid degradation of piperine yielded piperidine, confirming the alkaloid's heterocyclic nitrogen structure and enabling synthetic pathways for related compounds. These discoveries laid the foundation for understanding the dynamic isomerization network governing pepper's chemistry [1] [5] [3].

Taxonomic Classification of Piperylin-Producing Species

Piperyline occurs exclusively within the Piperaceae family, which comprises 5 genera and approximately 3,600 species. The primary piperyline-producing taxa reside in two genera:

Table 1: Key Piperyline-Producing Taxa in Piperaceae

GenusSpeciesDistributionPiperylin ContentPlant Form
PiperP. nigrumPantropical1-10% (dry fruit)†Woody vine
P. longumSouth/Southeast Asia1-2%Slender shrub
P. betleSoutheast AsiaTrace quantitiesPerennial climber
PeperomiaP. pellucidaNeotropicsTrace metabolites‡Herbaceous annual

†Content varies by cultivar and processing; ‡Identified via mass spectrometry

The genus Piper (≈2,000 species) dominates alkaloid production, with commercial pepper (P. nigrum) as the primary source. This woody vine originated in India's Western Ghats and now thrives in tropical regions with constant soil moisture. Long pepper (P. longum), a slender shrub bearing cylindrical spikes, produces lower piperyline concentrations but contributes significantly to traditional medicine. The pantropical distribution of these species reflects ancient Gondwanan origins, with molecular phylogenetics confirming Piper's divergence during the Late Cretaceous (≈90 MYA). While Peperomia species (≈1,600 taxa) produce structurally distinct amides, piperyline occurs only as a trace component in specific Neotropical herbs like P. pellucida [2] [3] [6].

Economic and Cultural Significance of Piperylin-Containing Plants

Piperyline-containing plants underpin a multibillion-dollar global spice trade. Black pepper alone constitutes 25% of the world's spice exchange, with Vietnam, Indonesia, and Brazil generating 479,000 tonnes annually. The economic cascade extends beyond raw spice production:

Table 2: Economic and Cultural Utilization of Piperyline Sources

Plant SourcePrimary UseEconomic Value (Annual)Cultural Context
Piper nigrumCulinary spice$4.1 billion (global trade)"King of spices" in Ayurveda; currency substitute in medieval Europe
Piper longumMedicinal formulations$37 million (India)Key ingredient in Trikatu (traditional Indian medicine)
Piper betleMasticatory stimulantUnquantified (subsistence)Betel quid chewing across Asia-Pacific (social/ritualistic)

The spice economics intertwine with cultural practices: In South Asia, P. longum fruits feature in Trikatu formulations to enhance bioavailability of herbal compounds, leveraging piperyline's bioenhancer properties. Betel quids (containing P. betle leaves, areca nut, and lime) serve ceremonial functions from Assam to Papua New Guinea, where piperyline contributes subtle sensory notes. Industrially, piperyline isomerization during processing dictates pepper's sensory profile—fresh green peppercorns exhibit higher piperyline levels (immediate pungency), while dried black pepper favors stable piperine. This chemistry drives value-addition strategies like lyophilization to preserve "fresh" flavor notes in premium products. The handicraft sector in pepper-growing regions utilizes stems and leaves for basketry, embedding alkaloid-rich plants in material culture [3] [5] [8].

Properties

CAS Number

25924-78-1

Product Name

Piperyline

IUPAC Name

(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-pyrrolidin-1-ylpenta-2,4-dien-1-one

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

InChI

InChI=1S/C16H17NO3/c18-16(17-9-3-4-10-17)6-2-1-5-13-7-8-14-15(11-13)20-12-19-14/h1-2,5-8,11H,3-4,9-10,12H2/b5-1+,6-2+

InChI Key

GQIJYUMTOUBHSH-IJIVKGSJSA-N

SMILES

C1CCN(C1)C(=O)C=CC=CC2=CC3=C(C=C2)OCO3

Canonical SMILES

C1CCN(C1)C(=O)C=CC=CC2=CC3=C(C=C2)OCO3

Isomeric SMILES

C1CCN(C1)C(=O)/C=C/C=C/C2=CC3=C(C=C2)OCO3

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